molecular formula C13H17NO3 B13994383 Propanoic acid, 3-(ethylphenylamino)-3-oxo-, ethyl ester CAS No. 59050-16-7

Propanoic acid, 3-(ethylphenylamino)-3-oxo-, ethyl ester

Cat. No.: B13994383
CAS No.: 59050-16-7
M. Wt: 235.28 g/mol
InChI Key: VJMPJABXMHLWNL-UHFFFAOYSA-N
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Description

Propanoic acid, 3-(ethylphenylamino)-3-oxo-, ethyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes an ethylphenylamino group attached to the propanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-(ethylphenylamino)-3-oxo-, ethyl ester typically involves the esterification of propanoic acid derivatives with ethylphenylamine. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-(ethylphenylamino)-3-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: New esters or amides, depending on the nucleophile used.

Scientific Research Applications

Propanoic acid, 3-(ethylphenylamino)-3-oxo-, ethyl ester has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the manufacture of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism by which propanoic acid, 3-(ethylphenylamino)-3-oxo-, ethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 3-phenyl-, ethyl ester: Similar in structure but lacks the ethylphenylamino group.

    Propanoic acid, 3-ethoxy-, ethyl ester: Contains an ethoxy group instead of the ethylphenylamino group.

Uniqueness

Propanoic acid, 3-(ethylphenylamino)-3-oxo-, ethyl ester is unique due to the presence of the ethylphenylamino group, which imparts distinct chemical and biological properties

Properties

CAS No.

59050-16-7

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 3-(N-ethylanilino)-3-oxopropanoate

InChI

InChI=1S/C13H17NO3/c1-3-14(11-8-6-5-7-9-11)12(15)10-13(16)17-4-2/h5-9H,3-4,10H2,1-2H3

InChI Key

VJMPJABXMHLWNL-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CC(=O)OCC

Origin of Product

United States

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